molecular formula C24H18ClN5O2 B11330024 N-(3-chloro-2-methylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

N-(3-chloro-2-methylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11330024
M. Wt: 443.9 g/mol
InChI Key: OEHIOTAWLWKXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzoxazole Ring: Starting from a suitable phenylamine derivative, the benzoxazole ring can be synthesized through a cyclization reaction with an appropriate carboxylic acid or its derivative.

    Triazole Formation: The triazole ring can be formed via a click reaction, often involving an azide and an alkyne under copper-catalyzed conditions.

    Coupling Reactions: The final step might involve coupling the triazole and benzoxazole intermediates with the 3-chloro-2-methylphenyl group using amide bond formation techniques.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized under strong oxidizing conditions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions could convert certain functional groups into their reduced forms.

    Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might be studied for its unique structural properties and reactivity. It could serve as a building block for synthesizing more complex molecules.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound might be explored for similar biological activities.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent. Its interactions with biological targets might be studied to develop new drugs.

Industry

Industrially, such compounds might be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: A simpler triazole derivative with similar structural features.

    5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide: Lacks the 3-chloro-2-methylphenyl group but shares the triazole and benzoxazole rings.

Uniqueness

The uniqueness of N-(3-chloro-2-methylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which might confer unique reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C24H18ClN5O2

Molecular Weight

443.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide

InChI

InChI=1S/C24H18ClN5O2/c1-14-19(25)9-6-10-20(14)26-24(31)22-15(2)30(29-27-22)17-11-12-21-18(13-17)23(32-28-21)16-7-4-3-5-8-16/h3-13H,1-2H3,(H,26,31)

InChI Key

OEHIOTAWLWKXRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.